molecular formula C11H13FN2O2 B7512571 N-[2-(dimethylamino)-2-oxoethyl]-4-fluorobenzamide

N-[2-(dimethylamino)-2-oxoethyl]-4-fluorobenzamide

Cat. No. B7512571
M. Wt: 224.23 g/mol
InChI Key: GEQIXPSDEKPTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)-2-oxoethyl]-4-fluorobenzamide, commonly known as DB75, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DB75 belongs to the class of organic compounds known as benzamides, which are widely used in medicinal chemistry for their diverse biological activities.

Mechanism of Action

The mechanism of action of DB75 is not fully understood, but it is believed to involve the inhibition of protein synthesis. DB75 has been shown to inhibit the activity of the ribosome, the cellular machinery responsible for protein synthesis, leading to the accumulation of abnormal proteins and ultimately cell death.
Biochemical and Physiological Effects
DB75 has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, thereby reducing inflammation. DB75 has been shown to inhibit the replication of various viruses, including herpes simplex virus, human immunodeficiency virus, and influenza virus. Additionally, it has been found to exhibit antifungal activity against Candida albicans, a common fungal pathogen.

Advantages and Limitations for Lab Experiments

DB75 has several advantages for use in lab experiments. It is easily synthesized and readily available, making it a cost-effective option for researchers. It has also been shown to exhibit potent biological activity at low concentrations, allowing for the use of smaller amounts of the compound in experiments. However, DB75 has some limitations for use in lab experiments. It is relatively unstable and can degrade over time, making it difficult to store for prolonged periods. Additionally, its mechanism of action is not fully understood, making it challenging to design experiments to study its effects.

Future Directions

There are several future directions for further research on DB75. One area of interest is the development of new drugs based on the structure of DB75. Researchers could modify the structure of DB75 to improve its potency, selectivity, and pharmacokinetic properties, leading to the development of more effective drugs. Another area of interest is the investigation of the mechanism of action of DB75. Researchers could use advanced techniques, such as cryo-electron microscopy and X-ray crystallography, to determine the structure of DB75 bound to the ribosome, providing insight into its mechanism of action. Finally, researchers could study the effects of DB75 in vivo, using animal models to investigate its pharmacokinetics, toxicity, and efficacy against various diseases.
Conclusion
In conclusion, DB75 is a synthetic compound that has shown significant potential for various scientific research applications. Its synthesis method is relatively simple, and it exhibits potent biological activity against cancer cells, viruses, and fungi. While its mechanism of action is not fully understood, DB75 has been shown to inhibit protein synthesis, leading to cell death. Despite some limitations, DB75 has several advantages for use in lab experiments, making it a cost-effective option for researchers. Future research on DB75 could lead to the development of new drugs and a better understanding of its mechanism of action.

Synthesis Methods

DB75 can be synthesized by the reaction of 4-fluorobenzoic acid with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then treated with oxalyl chloride to obtain the intermediate 4-fluorobenzoyl chloride, which is subsequently reacted with N,N-dimethylethylenediamine to yield DB75.

Scientific Research Applications

DB75 has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. DB75 has also been shown to possess anti-inflammatory, antiviral, and antifungal properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c1-14(2)10(15)7-13-11(16)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQIXPSDEKPTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CNC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-oxoethyl]-4-fluorobenzamide

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